2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol
Description
Properties
IUPAC Name |
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c13-10-4-2-1-3-9(10)7-12(17,8-16-15)11(14)5-6-11/h1-4,16-17H,5-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWPVMWQUWEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CNN)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335317 | |
| Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222408-91-5 | |
| Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Precursors
- 3-Chloro-2-(1-chlorocycloprop-1-yl)-1-(2-chlorophenyl)propan-2-ol (referred to as compound IV)
- 2-(1-Chlorocycloprop-1-yl)-2-(2′-chlorobenzyl)oxirane (referred to as compound II)
- Hydrazine hydrate as the nucleophile for hydrazinylation
Reaction with Hydrazine Hydrate
The primary method to prepare 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol involves reacting compound IV with hydrazine hydrate in an inert organic solvent environment.
- Solvents: Alcohols, ethers, or nitriles are commonly used. Earlier methods used mixtures of toluene and acetonitrile, but these were found to be sluggish and incomplete.
- Improved solvent system: Use of a single solvent such as methyl tert-butyl ether or alcohols has been developed to improve reaction kinetics and scalability.
- Reaction conditions: Heating at approximately 100 °C under nitrogen atmosphere for 3–5 hours is typical.
- Yield: Optimized processes report yields up to 86–95% for this step.
- Purification: The hydrazinyl intermediate is often isolated as a hydrochloride salt to improve stability and reduce impurities in subsequent steps.
Process Optimization and Industrial Scale Improvements
- Avoidance of mixed solvents: Single solvent systems improve reaction completeness and industrial scalability.
- Temperature control: Maintaining reaction temperature around 100 °C ensures complete conversion without excessive decomposition.
- Use of inert atmosphere: Nitrogen atmosphere prevents oxidation and side reactions.
- Isolation as hydrochloride salt: Treatment with hydrochloric gas or aqueous HCl extracts the hydrazinyl intermediate as a stable hydrochloride salt, improving purity and handling.
- Avoidance of highly flammable solvents: Earlier methods using diethyl ether are replaced by safer solvents for industrial viability.
Subsequent Conversion Steps (Contextual)
Though the focus is on the hydrazinyl intermediate, it is important to note that this compound is further reacted with formaldehyde and alkali metal or ammonium thiocyanate to form triazolidine derivatives, which are then oxidized to Prothioconazole.
Detailed Reaction Scheme and Conditions
| Step | Reactants & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Chloro-2-(1-chlorocycloprop-1-yl)-1-(2-chlorophenyl)propan-2-ol + Hydrazine hydrate | Methyl tert-butyl ether or alcohol | 100 °C | 3–5 h | 86–95 | Nitrogen atmosphere, single solvent preferred |
| 2 | Isolation of hydrazinyl intermediate as hydrochloride salt | Aqueous HCl or HCl gas | Ambient | 1 h | - | Improves stability and purity |
| 3 | Purification by recrystallization | Acetonitrile or methyl tert-butyl ether | Ambient | - | - | Acetonitrile solubility moderate; MTBE preferred for better yield |
Research Findings and Comparative Analysis
- Sluggish reaction in toluene/acetonitrile mixtures: Earlier patents reported incomplete reactions and poor scalability using mixed aromatic solvents.
- Improved single solvent systems: Using methyl tert-butyl ether or alcohols enhances reaction rate and yield.
- Hydrazinyl intermediate stability: The free base form is unstable, leading to lower yields; conversion to hydrochloride salt is essential.
- Avoidance of strong bases and harsh conditions: Use of mild organic bases and controlled temperature prevents impurity formation.
- Industrial scale viability: Newer processes reduce cycle time, solvent usage, and improve environmental safety by minimizing flammable solvents and waste.
Summary Table of Preparation Methods
| Method | Solvent System | Temperature | Reaction Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Mixed toluene/acetonitrile | Toluene + Acetonitrile | 100 °C | 5 h | ~80% | Established method | Sluggish, incomplete, poor scale-up |
| Single solvent (MTBE or alcohol) | Methyl tert-butyl ether or alcohol | 100 °C | 3–5 h | 86–95% | Faster, scalable, safer | Requires inert atmosphere |
| Isolation as hydrochloride salt | Aqueous HCl or HCl gas | Ambient | 1 h | - | Stabilizes intermediate, improves purity | Additional step |
Chemical Reactions Analysis
Types of Reactions
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
Agricultural Applications
This compound is primarily recognized for its fungicidal properties, making it a valuable agent in crop protection. It belongs to the triazole class of fungicides, which are known for their ability to inhibit the growth of fungal pathogens.
Efficacy Against Fungal Diseases
-
Target Fungi :
- Effective against various fungal pathogens affecting crops such as wheat, barley, and other cereals.
- Particularly useful in controlling diseases like Fusarium head blight and other mycotoxin-producing fungi.
-
Application Rates :
- Recommended application rates vary based on crop type and disease pressure, typically ranging from 0.1 to 0.5 kg/ha depending on specific guidelines from agricultural authorities.
- Case Study :
Pharmaceutical Applications
The compound also shows promise in medicinal chemistry, particularly in developing new therapeutic agents.
Antimicrobial Activity
-
Mechanism of Action :
- Exhibits antimicrobial properties through the inhibition of specific enzymes involved in cell wall synthesis in bacteria and fungi.
- Research Findings :
- Case Study :
Safety and Environmental Impact
While the compound is effective for its intended uses, safety evaluations are crucial for assessing its environmental impact.
Toxicological Data
- The compound has been evaluated for toxicity, showing low acute toxicity levels in mammals when used according to recommended guidelines.
- Long-term studies are ongoing to assess potential chronic effects on non-target organisms in agricultural settings.
Mechanism of Action
The mechanism of action of 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Prothioconazole (Triazole-Thione Derivative)
Prothioconazole (CAS: 178928-70-6) is the bioactive derivative synthesized from the target compound via sulfur incorporation.
Key Differences :
Prothioconazole-desthio (Triazole Derivative)
Prothioconazole-desthio (CAS: 120983-64-4) is a major metabolite formed via enzymatic removal of the sulfur atom from prothioconazole.
Structural Insight :
Other Triazole Fungicides
Comparative analysis with structurally analogous triazole fungicides:
(RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
- Key feature : Methyl-substituted triazole group.
- Activity : Broader spectrum but lower specificity compared to prothioconazole .
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Biological Activity
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol, commonly referred to as a derivative of prothioconazole, is a compound of significant interest due to its biological activity, particularly in agricultural applications as a fungicide. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 271.18 g/mol. The compound features a triazole ring structure that contributes to its fungicidal properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The primary mechanism by which this compound exhibits its biological activity is through the inhibition of fungal sterol biosynthesis. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The compound acts effectively against a broad spectrum of fungal pathogens affecting crops, particularly in cereals.
Efficacy Against Pathogens
Research has demonstrated that this compound shows high efficacy against various fungal pathogens including:
- Fusarium spp.
- Rhizoctonia solani
- Botrytis cinerea
In comparative studies, it has been shown to outperform several conventional fungicides in terms of both speed and effectiveness.
Case Study 1: Efficacy in Wheat Cultivation
A field trial conducted on wheat crops infected with Fusarium spp. showed that the application of this compound resulted in a 30% increase in yield compared to untreated plots. The trial monitored disease incidence and severity over a growing season, confirming the compound's role in enhancing crop resilience.
Case Study 2: Resistance Management
In another study focused on resistance management, the use of this compound was evaluated alongside other fungicides. Results indicated that rotating this compound with other modes of action reduced the development of resistant fungal strains, suggesting its utility in integrated pest management strategies.
Safety and Environmental Impact
While this compound is effective against fungal pathogens, assessments have raised concerns regarding its environmental impact. It is classified under substances that may meet criteria for carcinogenicity and reproductive toxicity. Therefore, careful management practices are recommended when applying this compound in agricultural settings.
Table 2: Safety Profile
| Parameter | Status |
|---|---|
| Carcinogenicity | Potentially carcinogenic |
| Reproductive Toxicity | Possible |
| Environmental Persistence | Moderate |
Q & A
Q. What are the optimal synthetic routes for 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol, and how can side reactions be minimized?
Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with cyclopropane derivatives and chlorinated aromatic precursors. Key challenges include controlling stereochemistry and minimizing by-products such as triazole derivatives or dimerized compounds. For example, one approach involves reacting 1-(2-chlorophenyl)propan-2-ol derivatives with chlorocyclopropane intermediates under controlled pH and temperature conditions (typically 20–40°C in dichloromethane with a base like K₂CO₃) . Side reactions can be reduced by:
- Using anhydrous solvents to avoid hydrolysis.
- Monitoring reaction progress via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
- Adding stabilizing agents (e.g., antioxidants) to prevent oxidation of the hydrazinyl group.
Q. What analytical methods are recommended for purity assessment and structural confirmation?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a photodiode array detector (PDA) to detect impurities at levels ≥0.1%. Mobile phases often combine acetonitrile and 0.1% formic acid in water .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) and hydrazine moiety (δ 3.5–4.0 ppm) .
- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., [M+H]+ expected at m/z 345.0421) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies indicate:
- Thermal Stability : Degrades above 60°C, forming chlorinated aromatic by-products. Store at 2–8°C in amber vials .
- Light Sensitivity : UV exposure leads to cyclopropane ring opening; use light-resistant packaging .
- Humidity : Hydrazinyl groups hydrolyze in >70% humidity; store with desiccants like silica gel .
Q. How do metabolic pathways of this compound in plant/animal systems affect residue analysis in agrochemical research?
Methodological Answer: In plant systems, the compound metabolizes to prothioconazole-desthio (via hydrazine cleavage) and hydroxylated derivatives. Key steps for residue quantification:
- Extraction : Use QuEChERS method (acetonitrile, MgSO₄, NaCl).
- Detection : LC-MS/MS with MRM transitions (m/z 345 → 227 for parent compound; m/z 301 → 185 for desthio metabolite) .
- Data Interpretation : Account for matrix effects (e.g., chlorophyll interference in leafy crops) by matrix-matched calibration .
Q. How can contradictory data on stereochemical outcomes in synthesis be resolved?
Methodological Answer: Contradictions arise from chiral center formation during cyclopropane ring closure. Strategies include:
- Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition for prothioconazole analogs) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict energetically favored stereoisomers .
Q. What are the implications of by-products like dimerized compounds in large-scale synthesis?
Methodological Answer: By-products such as dimer-prothioconazole (formed via radical coupling) reduce yield and bioactivity. Mitigation involves:
- Process Optimization : Lower reaction temperature (<30°C) and radical scavengers (e.g., BHT) .
- Purification : Gradient silica gel chromatography (hexane/ethyl acetate 8:2 to 6:4) to isolate dimers (Rf = 0.35) .
Q. How does the compound interact with environmental matrices (e.g., soil/water) in ecotoxicology studies?
Methodological Answer:
- Soil Adsorption : Log Koc = 2.8 (moderate mobility; use loamy soil for degradation studies).
- Hydrolysis : t₁/₂ = 14 days at pH 7; accelerates to 2 days at pH 9 .
- Photolysis : DT₅₀ = 8 hours under UV light (simulate using Xenon arc lamp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
